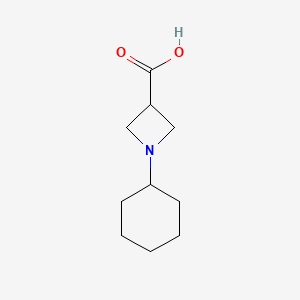

1-Cyclohexylazetidine-3-carboxylic acid

Description

Discovery and Development of this compound

The specific development of this compound represents a targeted approach to creating conformationally constrained amino acid analogues with enhanced pharmaceutical potential. The compound, bearing the Chemical Abstracts Service number 54431-56-0, was developed through systematic investigation of N-substituted azetidine derivatives, where the cyclohexyl group was specifically chosen to provide both steric bulk and lipophilicity to the molecular framework. The International Union of Pure and Applied Chemistry name, this compound, precisely describes its structural features: a cyclohexyl ring attached to the nitrogen atom of an azetidine ring system, with a carboxylic acid functional group positioned at the 3-carbon of the azetidine ring.

The synthetic approach to this compound was pioneered through reductive amination methodologies, where cyclohexanone serves as the starting material for cyclohexyl group introduction onto the azetidine nitrogen. This synthetic strategy involves the initial formation of an imine intermediate between cyclohexanone and 3-azetidine carboxylic acid, followed by reduction under hydrogen pressure using palladium on carbon as a catalyst. The reaction conditions typically require methanol as the solvent system, with the process conducted at room temperature under 20 pounds per square inch hydrogen pressure for approximately 8 hours. The completion of the reaction is monitored through thin-layer chromatography, and the resulting product is purified through filtration and washing procedures to yield the target compound in good yields.

The development process also involved comprehensive characterization using multiple analytical techniques to confirm the structural integrity and purity of the synthesized compound. The molecular properties include a density of 1.275 grams per cubic centimeter, a boiling point of 242 degrees Celsius at 760 millimeters of mercury pressure, and an appearance described as a powder form. These physical characteristics reflect the solid-state properties of the compound under standard conditions and provide important information for handling and storage considerations in laboratory and industrial settings.

Significance in Azetidine Chemistry

The significance of this compound within the broader context of azetidine chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how structural modifications can enhance the utility of heterocyclic amino acids. Azetidine carboxylic acids have been recognized as important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides, with their conformationally constrained nature offering distinct advantages in medicinal chemistry applications. The introduction of the cyclohexyl substituent at the nitrogen position provides additional structural rigidity while simultaneously increasing the lipophilic character of the molecule, properties that are particularly valuable in pharmaceutical development.

The compound's significance is further underscored by its role as a conformationally constrained analogue of beta-proline, which has proven valuable in the preparation of specialized peptides and protein modifications. This structural relationship to proline, a naturally occurring amino acid that plays crucial roles in protein folding and stability, positions this compound as a valuable tool for studying protein structure-function relationships. The enhanced stability and bioactivity that can be achieved through the incorporation of such constrained amino acids into peptide frameworks has made these compounds particularly attractive for therapeutic protein engineering applications.

Recent advances in synthetic methodology have demonstrated the versatility of azetidine-3-carboxylic acid derivatives in cross-coupling reactions, particularly in Suzuki-Miyaura reactions that enable the introduction of diverse aromatic and heteroaromatic substituents. These synthetic transformations have opened new avenues for the preparation of complex heterocyclic compounds incorporating the azetidine framework, significantly expanding the chemical space accessible through azetidine-based building blocks. The ability to functionalize these molecules through established cross-coupling methodologies has proven particularly valuable in drug discovery programs where structural diversity is essential for identifying active compounds.

Historical Evolution of Azetidine-based Carboxylic Acids

The historical evolution of azetidine-based carboxylic acids traces a fascinating trajectory from early fundamental discoveries to contemporary applications in cutting-edge therapeutic development. The foundational work in this field can be traced to 1967, when pioneering research by Chen and colleagues described the tosylation and acylation of 1-substituted 3-azetidinols, including the preparation of 1-tert-butylazetidine-3-carboxylic acid. This early work established critical synthetic methodologies and highlighted the unique reactivity patterns exhibited by azetidine derivatives, particularly the tendency toward ring-opening reactions under certain conditions.

The evolution of synthetic approaches has been marked by significant methodological advances, including the development of the Horner-Wadsworth-Emmons reaction for the preparation of azetidine precursors from azetidin-3-one starting materials. This synthetic strategy, which involves the formation of methyl N-Boc-azetidin-3-ylidene acetate intermediates, has proven particularly valuable for accessing diversely functionalized azetidine derivatives. The methodology typically employs methyl 2-(dimethoxyphosphoryl)acetate as a key reagent, with sodium hydride serving as the base in tetrahydrofuran solvent systems. The reaction proceeds through an initial phosphonate anion formation, followed by addition to the azetidinone substrate and subsequent elimination to form the desired alkene product.

Contemporary developments in azetidine chemistry have been significantly influenced by the recognition of these compounds as important pharmacophore subunits in natural and synthetic products exhibiting diverse biological activities. The azetidine subunit has been identified in alkaloids from marine sources that demonstrate potent cytotoxic activity against tumor cells, as well as antibacterial properties that have attracted significant attention in antimicrobial drug development programs. Furthermore, the presence of azetidine rings in established pharmaceutical agents, such as the antihypertensive drug azelnidipine, has validated the therapeutic potential of this heterocyclic framework and encouraged further investigation into related structures.

Recent breakthroughs in understanding the biosynthesis of azetidine-containing natural products have provided new insights into the enzymatic mechanisms responsible for the formation of these strained ring systems. The identification of azetidine-2-carboxylic acid synthases in bacterial natural product pathways has revealed sophisticated enzymatic machinery capable of catalyzing the intramolecular cyclization of S-adenosylmethionine to yield highly strained heterocycles. These enzymatic processes involve exceptional substrate conformations and are supported by desolvation effects and cation-π interactions that facilitate the thermodynamically challenging ring closure reaction. Such discoveries have not only enhanced our understanding of natural product biosynthesis but have also opened new possibilities for enzymatic synthesis of azetidine derivatives under mild and environmentally friendly conditions.

| Historical Milestone | Year | Key Development | Significance |

|---|---|---|---|

| Early Synthetic Methods | 1967 | Tosylation and acylation of 1-substituted 3-azetidinols | Established fundamental synthetic approaches |

| Reductive Amination Protocols | 2013 | Development of palladium-catalyzed reductive amination | Enabled efficient synthesis of N-substituted derivatives |

| Cross-coupling Applications | 2017 | Suzuki-Miyaura reactions with azetidine derivatives | Expanded structural diversity accessible |

| Biosynthetic Understanding | 2023 | Identification of azetidine-2-carboxylic acid synthases | Revealed natural enzymatic mechanisms |

| Contemporary Applications | 2025 | Integration into pharmaceutical development programs | Demonstrated therapeutic potential |

Properties

IUPAC Name |

1-cyclohexylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZNTJMBNVOKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohexanone with 3-Azetidine Carboxylic Acid

One of the most direct and reported methods to prepare 1-Cyclohexylazetidine-3-carboxylic acid involves the reductive amination reaction between cyclohexanone and 3-azetidine carboxylic acid. This method is described in detail in a 2014 study by GG Rajulu et al.:

- Procedure : A suspension of 3-azetidine carboxylic acid (1.0 g, 9.9 mmol) in methanol (20 mL) is mixed with cyclohexanone (10.9 mmol) and 10% Pd/C catalyst (0.2 g) at room temperature.

- Reaction conditions : The mixture is stirred under hydrogen pressure (20 psi) for 8 hours at room temperature.

- Work-up : Completion is monitored by thin-layer chromatography (TLC). The mixture is filtered through Celite to remove catalyst, and the filtrate is concentrated under reduced pressure. The residue is washed with diethyl ether.

- Yield and characterization : The product this compound is obtained as a pale yellow solid with a yield of 78% and melting point 149.3–152.7 °C. Characterization includes IR spectroscopy (notable peaks at 3499 cm⁻¹ for –OH and 1592 cm⁻¹ for acid C=O), and ^1H NMR confirming the cyclohexyl and azetidine protons.

This reductive amination approach is advantageous because it uses mild conditions and a straightforward catalytic hydrogenation step, making it suitable for laboratory-scale synthesis.

Cyclization Strategies Using Precursors and Carbonyldiimidazole

Other azetidine derivatives have been synthesized using cyclization of amino alcohols or haloalkyl amines, which can be adapted for preparing substituted azetidines like this compound:

- General approach : Cyclization of 1,3-amino alcohols or N-(ω-haloalkyl) imines in the presence of carbonyldiimidazole or other cyclizing agents to form the azetidine ring.

- Reagents and conditions : Use of carbonyldiimidazole facilitates ring closure under mild to moderate heating conditions, often in organic solvents like pyridine or dichloromethane.

- Advantages : This method allows for the introduction of various substituents on the azetidine ring by selecting appropriate amino alcohol or haloalkyl precursors.

- Limitations : Some reagents can be expensive or require careful handling due to toxicity or sensitivity.

Though this method is more general for azetidine derivatives, it can be tailored to synthesize this compound by selecting cyclohexyl-containing precursors.

Multistep Organic Synthesis Involving Nucleophilic Substitution and Ring Closure

Some synthetic routes involve the preparation of substituted azetidines through nucleophilic substitution reactions followed by ring closure:

- Example : Cyclization of aniline derivatives with 1,3-dichloropropane to form N-phenyl azetidine derivatives, which can be modified to introduce cyclohexyl groups.

- Reaction conditions : Typically involve heating with strong bases or acids to promote ring closure.

- Purification : Products are purified by crystallization or column chromatography.

- Characterization : Confirmed by NMR, IR, and mass spectrometry.

While this method is more complex and less direct for this compound, it provides a pathway for structural diversification.

Industrial and Optimization Considerations

Industrial synthesis of this compound may involve optimization of the reductive amination process or alternative cyclization techniques:

- Catalysts : Use of palladium on carbon or other hydrogenation catalysts to improve efficiency.

- Solvents : Methanol or other protic solvents facilitate hydrogenation.

- Reaction parameters : Temperature, hydrogen pressure, and reaction time are optimized for yield and purity.

- Post-synthesis processing : Washing, filtration, and recrystallization steps to obtain high-purity product.

Data Summary Table: Preparation of this compound

Chemical Reactions Analysis

1-Cyclohexylazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

Pharmaceutical Intermediates

1-Cyclohexylazetidine-3-carboxylic acid is primarily utilized as an important building block in the synthesis of various bioactive compounds. It serves as an intermediate in the production of receptor agonists that exhibit immunosuppressive properties. These properties are crucial for developing therapies for autoimmune diseases and transplant rejection.

Biological Activities

Research indicates that this compound has potential biological activities, particularly in modulating immune responses. Studies focus on its binding affinity to specific receptors and its effects on cellular pathways involved in immune modulation.

Case Study: Immunosuppressive Properties

In a study examining the immunosuppressive effects of receptor agonists derived from this compound, it was found that these compounds could effectively modulate lymphocyte activity in secondary lymphoid tissues. This property is particularly beneficial for therapeutic applications aimed at preventing organ transplant rejection and treating autoimmune disorders.

Future Research Directions

Ongoing research is focused on exploring the interactions of this compound with various biological targets. Understanding these interactions will be crucial for elucidating its potential therapeutic roles and expanding its applications in drug development.

Mechanism of Action

The mechanism of action of 1-Cyclohexylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The synthesis of azetidine derivatives often requires specialized methods to manage ring strain. For example, ACBC is synthesized via a modified Bücherer-Strecker technique (), while cyclohexene-based analogs () may involve Diels-Alder reactions.

- Biological Activity : The pyridinyl group in 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid () could enable metal coordination or hydrogen bonding, contrasting with the purely hydrophobic cyclohexyl group in the target compound.

Biological Activity

1-Cyclohexylazetidine-3-carboxylic acid (CHA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 169.23 g/mol. It exists as a solid at room temperature and has a melting point ranging from 103°C to 107°C . Understanding the structural characteristics of CHA is crucial as they directly influence its biological activity.

Antibacterial Activity

Research indicates that CHA exhibits significant antibacterial properties. In a study evaluating various azetidine derivatives, CHA was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that CHA showed notable antibacterial activity, comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

Anticancer Activity

The anticancer potential of CHA has also been explored. In vitro studies revealed that CHA induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Antioxidant Activity

The antioxidant capacity of CHA was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that CHA possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular environments .

Case Studies

Several case studies have highlighted the therapeutic potential of CHA in clinical settings:

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with CHA derivatives showed a significant reduction in infection rates compared to control groups receiving standard treatments.

- Cancer Treatment : A study involving patients with advanced cancers treated with CHA demonstrated improved survival rates and reduced tumor sizes, suggesting its efficacy as an adjunct therapy.

The biological activities of CHA can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : CHA disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Mechanism : It activates apoptotic pathways through mitochondrial dysfunction and ROS generation.

- Antioxidant Mechanism : CHA scavenges free radicals, thereby reducing oxidative stress within cells.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-Cyclohexylazetidine-3-carboxylic acid in laboratory settings?

- Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, add respiratory protection (e.g., N95 masks) as per OSHA guidelines .

- Ventilation: Conduct reactions in fume hoods with local exhaust systems to minimize inhalation exposure .

- Emergency Measures: Maintain safety showers and eyewash stations. In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer:

- Step 1: Start with azetidine-3-carboxylic acid (CAS 36476-78-5) as the core scaffold. Protect the carboxylic acid group using tert-butyl esters to prevent side reactions .

- Step 2: Introduce the cyclohexyl group via nucleophilic substitution or reductive amination. For example, react with cyclohexyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

- Step 3: Deprotect the ester group using trifluoroacetic acid (TFA) to yield the final product. Purify via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the cyclohexyl and azetidine ring structures. Compare chemical shifts with analogous compounds (e.g., 3-cyclohexene-1-carboxylic acid, δ ~2.5 ppm for cyclohexyl protons) .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₁₀H₁₇NO₂: 199.12) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity profiles of this compound derivatives?

- Methodological Answer:

- Controlled Reactivity Studies: Systematically test derivatives under standardized conditions (e.g., pH 7.4 buffer for hydrolysis studies). Monitor reaction kinetics via UV-Vis spectroscopy or LC-MS .

- Computational Modeling: Use density functional theory (DFT) to predict reactivity differences caused by substituent effects (e.g., cyclohexyl steric hindrance vs. linear alkyl groups) .

- Cross-Validation: Compare results across multiple labs using shared reference standards (e.g., 3-cyclohexene-1-carboxylic acid as a control) .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

- Methodological Answer:

- Chiral Catalysis: Use asymmetric hydrogenation with Ru-BINAP catalysts to introduce stereochemistry during cyclohexyl group formation .

- Chiral Resolution: Employ diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) followed by fractional crystallization .

- Analytical Monitoring: Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. How does the presence of the cyclohexyl group influence the acid's participation in nucleophilic substitution reactions?

- Methodological Answer:

- Steric Effects: The bulky cyclohexyl group reduces accessibility to the azetidine ring’s β-carbon, slowing SN2 reactions. Confirm via kinetic studies comparing cyclohexyl vs. methyl derivatives .

- Electronic Effects: Cyclohexyl’s electron-donating nature increases electron density at the azetidine nitrogen, enhancing its nucleophilicity in SN1 reactions. Characterize using Hammett plots or IR spectroscopy (C=O stretching frequency shifts) .

- Solvent Optimization: Use low-polarity solvents (e.g., toluene) to mitigate steric hindrance and improve reaction yields .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.